molecular formula C16H16N4S B2983634 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 578747-34-9

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B2983634
CAS No.: 578747-34-9
M. Wt: 296.39
InChI Key: XDWJUWOUWLEINN-UHFFFAOYSA-N
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Description

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then cyclized with phenylhydrazine in the presence of a base such as sodium hydroxide to yield the desired triazole derivative. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agriculture: The compound may be used as a fungicide or pesticide due to its ability to disrupt the growth of certain pathogens.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. In medicinal applications, it may inhibit enzymes like kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inducing cell death in cancer cells. The compound’s sulfur and nitrogen atoms play a crucial role in binding to the active sites of these enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole Derivatives: These compounds also contain a sulfur and nitrogen heterocycle and are known for their anticancer properties.

    1,3,4-Oxadiazole Derivatives: Similar in structure to triazoles, these compounds have applications in medicinal chemistry and materials science.

Uniqueness

3-((2-Methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzylthio group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a promising candidate for drug development.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-12-7-5-6-10-14(12)11-21-16-19-18-15(20(16)17)13-8-3-2-4-9-13/h2-10H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWJUWOUWLEINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578747-34-9
Record name 3-((2-METHYLBENZYL)THIO)-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE
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